1-Methyl-3-nitro-1H-pyrazole

概要

説明

Synthesis Analysis

The synthesis of 1-Methyl-3-nitro-1H-pyrazole and related compounds often involves multistep organic reactions, starting from basic pyrazole derivatives. Techniques such as nitration and methylation are commonly employed to introduce the desired functional groups into the pyrazole ring. For instance, the base-mediated reaction of hydrazones with nitroolefins has been reported to yield 1,3,4-trisubstituted pyrazoles with a reversed regioselectivity, demonstrating a novel synthesis approach for pyrazole derivatives (Deng & Mani, 2008).

Molecular Structure Analysis

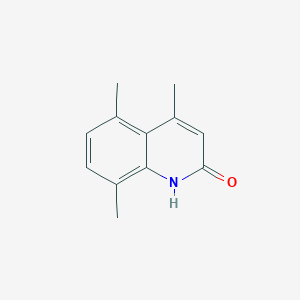

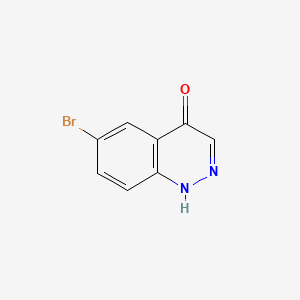

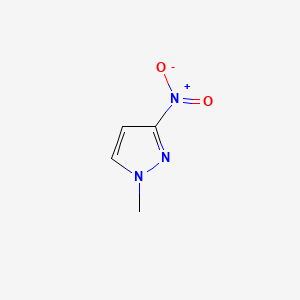

The molecular structure of 1-Methyl-3-nitro-1H-pyrazole is characterized by the presence of a pyrazole ring, a nitro group attached to the third carbon, and a methyl group attached to the first carbon. X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are essential tools in analyzing the molecular geometry, bonding patterns, and electronic structure of such compounds. Experimental and theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized parameters, vibrational frequencies, and chemical shift values, which are in agreement with X-ray data (Evecen et al., 2016).

Chemical Reactions and Properties

1-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, leveraging the reactivity of the nitro and methyl groups. These reactions include nucleophilic substitutions, cycloadditions, and hydrogen bond formations, leading to the synthesis of complex molecules. For example, the reaction of 3,4,5-trinitro-1H-pyrazole with ammonia and amines results in nucleophilic substitution of the nitro group, highlighting the compound's reactivity and potential for further functionalization (Dalinger et al., 2013).

科学的研究の応用

-

Medicinal Chemistry and Drug Discovery

-

Agrochemistry

-

Coordination Chemistry

-

Organometallic Chemistry

-

Synthetic Organic Chemistry

-

Material Science

-

Green Synthesis

-

Bioactive Chemicals

-

Pharmacological Functions

-

Heterocyclic Compounds

-

Alkaloids

-

Natural Products

Safety And Hazards

将来の方向性

Pyrazoles, including 1-Methyl-3-nitro-1H-pyrazole, have a wide range of applications in various sectors such as technology, medicine, and agriculture . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

1-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQNTBUXCCZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202561 | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-nitro-1H-pyrazole | |

CAS RN |

54210-32-1 | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。